Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate
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Overview
Description
Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrazine family This compound is characterized by the presence of a bromine atom at the 6th position, a morpholino group at the 8th position, and an ethyl ester group at the 2nd position of the imidazo[1,2-A]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate typically involves multi-step reactions. One common synthetic route includes:
Formation of the imidazo[1,2-A]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Morpholino group introduction: The morpholino group is introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine.
Substitution: Formation of substituted derivatives with nucleophiles replacing the bromine atom.
Scientific Research Applications
Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-bacterial activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate can be compared with other similar compounds such as:
- Ethyl 6-bromo-8-(butylamino)imidazo[1,2-A]pyrazine-2-carboxylate
- Ethyl 6-bromo-8-(1-piperidinyl)imidazo[1,2-A]pyrazine-2-carboxylate
- Ethyl 6-bromo-8-(propylamino)imidazo[1,2-A]pyrazine-2-carboxylate
These compounds share the imidazo[1,2-A]pyrazine core but differ in the substituents at the 8th position
Properties
Molecular Formula |
C13H15BrN4O3 |
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Molecular Weight |
355.19 g/mol |
IUPAC Name |
ethyl 6-bromo-8-morpholin-4-ylimidazo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C13H15BrN4O3/c1-2-21-13(19)9-7-18-8-10(14)16-12(11(18)15-9)17-3-5-20-6-4-17/h7-8H,2-6H2,1H3 |
InChI Key |
RFGAGMKOTKQAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=C(C2=N1)N3CCOCC3)Br |
Origin of Product |
United States |
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